3-Fluoro-4-morpholinobenzoic acid
CAS No.: 588708-72-9
Cat. No.: VC2452573
Molecular Formula: C11H12FNO3
Molecular Weight: 225.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 588708-72-9 |
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Molecular Formula | C11H12FNO3 |
Molecular Weight | 225.22 g/mol |
IUPAC Name | 3-fluoro-4-morpholin-4-ylbenzoic acid |
Standard InChI | InChI=1S/C11H12FNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) |
Standard InChI Key | WDOYQIXUKGKGHT-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=C(C=C(C=C2)C(=O)O)F |
Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)C(=O)O)F |
Introduction
Chemical Structure and Properties
3-Fluoro-4-morpholinobenzoic acid, also known as 3-fluoro-4-morpholin-4-ylbenzoic acid, is an organic compound with the molecular formula C11H12FNO3 . The compound features a benzoic acid core with fluoro and morpholino substituents at positions 3 and 4 respectively.
Structural Identifiers
The compound can be represented using various chemical notations:
Physical Properties
Based on synthesis information from patent literature, 3-fluoro-4-morpholinobenzoic acid typically appears as a white crystalline solid that can be recrystallized from ethanol . While the search results don't specify exact melting and boiling points for this particular compound, structurally related fluorinated benzoic acids often exhibit melting points in the range of 170-180°C.
Spectroscopic Characteristics
The compound can be characterized using various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, which is mentioned in patent literature as a method to confirm successful synthesis .
Predicted Collision Cross Section
Mass spectrometry analysis of 3-fluoro-4-morpholinobenzoic acid provides important identification parameters. The following table presents predicted collision cross section (CCS) values for various adducts:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 226.08740 | 150.0 |
[M+Na]+ | 248.06934 | 161.3 |
[M+NH4]+ | 243.11394 | 156.6 |
[M+K]+ | 264.04328 | 156.4 |
[M-H]- | 224.07284 | 152.0 |
[M+Na-2H]- | 246.05479 | 154.9 |
[M]+ | 225.07957 | 151.9 |
[M]- | 225.08067 | 151.9 |
These values are crucial for analytical chemistry applications, particularly in ion mobility spectrometry and mass spectrometry studies .
Synthesis Methods
Several methods for synthesizing 3-fluoro-4-morpholinobenzoic acid have been documented in scientific literature, primarily involving nucleophilic aromatic substitution reactions.
Direct Substitution Method
The most efficient documented synthesis route begins with 3,4-difluorobenzoic acid and morpholine:
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A 500 ml 3-neck round bottom flask fitted with mechanical stirrer is charged with 3,4-difluorobenzoic acid (15.8 g, 100 mmol) and morpholine (70 g, 70 ml, 800 mmol) .
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The clear solution is heated at reflux with stirring for 30 hours .
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After heating, the reaction mixture is acidified to pH 1-2 with 6N hydrochloric acid with rapid stirring .
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The precipitate is collected by filtration, washed thoroughly with warm (50°C) water, and dried at 110°C under vacuum .
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The product is recrystallized by dissolving in refluxing ethanol, concentrating the solution, and cooling .
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This method yields approximately 17.1 g (76%) of 3-fluoro-4-morpholinobenzoic acid .
Alternative Synthesis Using DMSO
Chemical Transformations and Derivatives
Conversion to Acid Chloride
3-Fluoro-4-morpholinobenzoic acid can be converted to its acid chloride using thionyl chloride and catalytic DMF:
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Treatment with thionyl chloride (15.8 ml, 216 mmol) and dry DMF (0.7 ml) under reflux conditions for 45 minutes produces the corresponding acid chloride .
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This reaction typically produces a light yellow solution with gas evolution that subsides as the reaction progresses .
Formation of Benzoyl Azide
The acid chloride can be further transformed into the corresponding azide:
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The acid chloride is dissolved in acetone (200 ml) and cooled in an ice bath .
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A solution of sodium azide (27 g, 415 mmol) in water (100 ml) is added slowly to the stirring reaction solution .
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After stirring at room temperature, the reaction produces 3-fluoro-4-morpholinobenzoyl azide as a white crystalline solid .
Alternative Azide Formation
The benzoyl azide can also be prepared using phosphorus pentachloride:
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3-Fluoro-4-morpholinobenzoic acid (2.25 g, 10 mmol) is treated with phosphorus pentachloride (2.19 g, 10.5 mmol) in methylene chloride (25 ml) .
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This provides an alternative route to 3-fluoro-4-morpholinobenzoyl azide, a key intermediate in further synthetic applications .
Applications in Pharmaceutical Synthesis
Role in Linezolid Synthesis
The primary application of 3-fluoro-4-morpholinobenzoic acid documented in the available literature is as an intermediate in the synthesis of linezolid, an oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria .
The synthesis pathway involves:
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Conversion of 3-fluoro-4-morpholinobenzoic acid to its azide derivative .
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Further transformation to create the oxazolidinone core structure .
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Formation of the final product, (5)-N-[3-[3-fluoro-4-(morpholinyl)phenyl]-oxo-5-oxazolidyl]methyl]acetamide, also known as linezolid .
Linezolid is particularly valuable in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .
Research Context and Significance
Antimicrobial Resistance Context
The development of compounds derived from or related to 3-fluoro-4-morpholinobenzoic acid occurs within the critical context of rising antimicrobial resistance. Research indicates that pathogens like Staphylococcus aureus (including methicillin-resistant strains) and vancomycin-resistant Enterococcus faecium represent major public health challenges .
Medicinal Chemistry Significance
The structural elements of 3-fluoro-4-morpholinobenzoic acid—particularly the combination of a fluorinated aromatic ring with a morpholino substituent—represent important pharmacophores in medicinal chemistry. These features contribute to the biological activity of derivative compounds, including their ability to interact with bacterial targets .
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